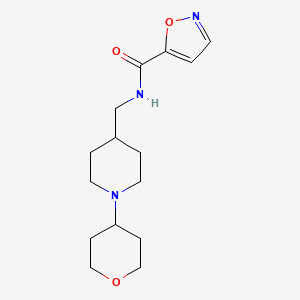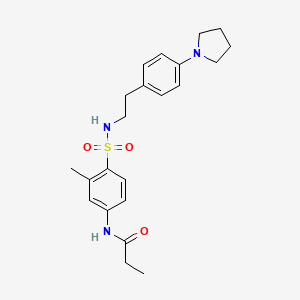
Phényl éthoxy-2 isocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Isocyanatoethoxy)benzene, also known as 2-phenoxyethyl isocyanate, is an organic compound with the molecular formula C9H9NO2. It is a derivative of benzene, characterized by the presence of an isocyanate group (-N=C=O) attached to an ethoxy group (-O-CH2-CH2-) which is further connected to a benzene ring. This compound is primarily used in the synthesis of various polymers and as an intermediate in organic synthesis.
Applications De Recherche Scientifique
(2-Isocyanatoethoxy)benzene has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of pharmaceutical compounds and drug delivery systems.
Industry: Applied in the production of polyurethanes, coatings, adhesives, and sealants.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (2-Isocyanatoethoxy)benzene can be synthesized through the reaction of 2-phenoxyethanol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction typically proceeds as follows: [ \text{C6H5OCH2CH2OH} + \text{COCl2} \rightarrow \text{C6H5OCH2CH2NCO} + \text{HCl} + \text{CO2} ]
Industrial Production Methods: In industrial settings, the production of (2-Isocyanatoethoxy)benzene involves the use of large-scale reactors where 2-phenoxyethanol is reacted with phosgene under controlled temperature and pressure conditions. The reaction is carried out in the presence of a solvent such as toluene or dichloromethane to facilitate the process and ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Isocyanatoethoxy)benzene undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group readily reacts with nucleophiles such as amines, alcohols, and water to form ureas, carbamates, and amines, respectively.
Substitution Reactions: The ethoxy group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Water: Reacts with the isocyanate group to form amines and carbon dioxide.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Amines and Carbon Dioxide: Formed from the reaction with water.
Mécanisme D'action
The mechanism of action of (2-Isocyanatoethoxy)benzene primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and reacts readily with nucleophiles. This reactivity is exploited in various chemical processes, including the formation of ureas and carbamates. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparaison Avec Des Composés Similaires
Phenyl isocyanate: Similar structure but lacks the ethoxy group.
Ethyl isocyanate: Similar structure but lacks the benzene ring.
Methyl isocyanate: Similar structure but lacks both the ethoxy group and the benzene ring.
Uniqueness: (2-Isocyanatoethoxy)benzene is unique due to the presence of both the ethoxy group and the benzene ring, which confer specific reactivity and properties. This combination allows for versatile applications in various fields, including polymer synthesis and organic chemistry.
Propriétés
IUPAC Name |
2-isocyanatoethoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-8-10-6-7-12-9-4-2-1-3-5-9/h1-5H,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKMITSKCVYDPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4747-92-6 |
Source


|
| Record name | (2-isocyanatoethoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Chlorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carbohydrazide](/img/structure/B2368133.png)




![8-benzyl-1,6,7-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2368144.png)







